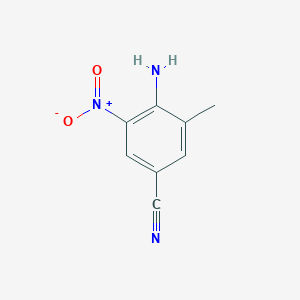

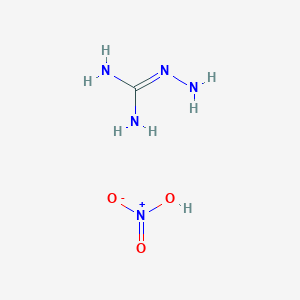

4-Amino-3-methyl-5-nitrobenzonitrile

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antiviral Applications: The molecule 4-amino-3-nitrobenzonitrile (4A-3NBN) has been found to potentially disrupt DNA/RNA helix formation, making it a candidate for antiviral prodrugs (Palafox et al., 2022).

Synthesis of Tetrazole Derivatives: A method for preparing 4-(5-substituted aminomethyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile has been developed, offering potential for biologically potent tetrazole derivatives (Rao et al., 2014).

Isoxazole Synthesis: 1,3-dipolar cycloaddition of 4-nitrobenzonitrile oxide with various dipolarophiles yields new isoxazoles, which have been studied both theoretically and experimentally (Dorostkar-Ahmadi et al., 2011).

Benzoxazine Derivatives: A novel synthesis method for 2H-3,1-benzoxazine derivatives has been demonstrated, involving heating 2-amino-5-nitrobenzonitrile with cyclohexanone (Li et al., 2006).

Sustainable Chemical Synthesis: A new reducing system using tin powder and hydrochloric acid has been shown to effectively synthesize 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine, reducing environmental concerns (Ye et al., 2016).

Thermodynamic Properties: Studies on the heat capacities and enthalpies of transitions of nitrobenzonitriles, including their isomers, reveal differences in phase transition temperatures and entropies (Jiménez et al., 2002).

Hydrogenation Processes: Hydrogenation of nitrobenzonitriles using Raney nickel catalyst in different solvents yields primary amines, with solvent choice affecting the reaction course (Koprivova & Červený, 2008).

Mutagenicity Studies: Cyano substitution in nitroanilines, including nitrobenzonitriles, has been shown to enhance mutagenicity in the Ames test, indicating potent genotoxic effects (Josephy et al., 2018).

Corrosion Inhibition: Certain benzonitriles, including PANB and APAB, have been found to be effective corrosion inhibitors for mild steel in acid medium (Chaouiki et al., 2018).

Safety and Hazards

Propriétés

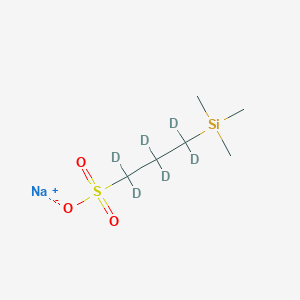

IUPAC Name |

4-amino-3-methyl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-6(4-9)3-7(8(5)10)11(12)13/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNUNODKDDCZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methyl-5-nitrobenzonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)